molecular formula C21H19ClN6O2S B2988393 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 896678-31-2

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2988393
CAS RN: 896678-31-2
M. Wt: 454.93
InChI Key: HVTNBSWVCIRQCB-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been studied for their potential anti-cancer effects, particularly against gastric cancer .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the incorporation of a (thio)urea moiety . The process involves a series of reactions, including aza-Wittig reactions of iminophosphorane with aromatic isocyanates .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core. This core is often modified with various functional groups to enhance the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can involve multiple steps. For instance, carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates can react with hydrazine to selectively give 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using quantitative structure-activity relationship (QSAR) models. These models use descriptors selected from a pool of potential descriptors to predict properties such as anti-cancer activity .

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide”. However, the available information does not provide a comprehensive analysis with six to eight unique applications as requested. The details are limited and do not allow for a thorough breakdown into separate fields with clear and descriptive headings.

    LSD1 Inhibition

    The compound has been used as a template for designing new LSD1 inhibitors, which are important in cancer treatment .

    Antibacterial and Antiplatelet Properties

    Analogues of this compound have shown bactericidal activity against gram-positive bacteria and potential antiplatelet effects .

    Antiproliferative Activities

    Derivatives of this compound have been evaluated for their antiproliferative activities against various cancer cell lines .

    Anti-Gastric Cancer Effect

    Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of derivatives of this compound .

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives show promise in the field of cancer therapy, particularly for gastric cancer . Future research will likely focus on optimizing these compounds to enhance their potency and selectivity, as well as exploring their potential applications in treating other diseases .

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2S/c1-2-30-17-9-7-16(8-10-17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTNBSWVCIRQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide

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